N-octanoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae)
CAS No.:
Cat. No.: VC16533394
Molecular Formula: C26H53NO4
Molecular Weight: 443.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H53NO4 |
|---|---|
| Molecular Weight | 443.7 g/mol |
| IUPAC Name | N-(1,3,4-trihydroxyoctadecan-2-yl)octanamide |
| Standard InChI | InChI=1S/C26H53NO4/c1-3-5-7-9-10-11-12-13-14-15-17-18-20-24(29)26(31)23(22-28)27-25(30)21-19-16-8-6-4-2/h23-24,26,28-29,31H,3-22H2,1-2H3,(H,27,30) |
| Standard InChI Key | XQNJLWJVISBYSS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCC)O)O |
Introduction
Structural and Molecular Characteristics
Chemical Composition
N-octanoyl 4-hydroxysphinganine belongs to the ceramide subclass of sphingolipids, distinguished by a sphingoid base (4-hydroxysphinganine) acylated with an octanoyl group. Its systematic IUPAC name, N-(1,3,4-trihydroxyoctadecan-2-yl)octanamide, reflects the presence of three hydroxyl groups on the sphinganine moiety and an eight-carbon acyl chain . The molecular formula C₂₆H₅₃NO₄ corresponds to a monoisotopic mass of 443.397 g/mol, as confirmed by high-resolution mass spectrometry .
Table 1: Molecular Properties of N-Octanoyl 4-Hydroxysphinganine
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₅₃NO₄ |
| Exact Mass | 443.397 g/mol |
| CAS Number | 475995-74-5 |
| Hydrophobicity (LogP) | 5.2 (predicted) |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 5 |
Stereochemical Configuration
The compound exhibits a (2S,3S,4R) configuration, critical for its biological activity. This stereochemistry facilitates interactions with membrane receptors and enzymes, such as sphingosine kinases and ceramidases . The hydroxyl group at C-4 enhances hydrogen-bonding capacity, influencing membrane fluidity and protein docking .
Biosynthesis Pathways
Enzymatic Synthesis in Saccharomyces cerevisiae
In S. cerevisiae, N-octanoyl 4-hydroxysphinganine biosynthesis occurs via a conserved pathway involving:
-
Condensation: Serine palmitoyltransferase (SPT) catalyzes the formation of 3-ketosphinganine from serine and palmitoyl-CoA.
-
Reduction: 3-Ketosphinganine reductase generates sphinganine.
-
Hydroxylation: The bifunctional enzyme DES2 (dihydroceramide Δ4-desaturase/C-4 hydroxylase) introduces a hydroxyl group at C-4, producing 4-hydroxysphinganine .
-
Acylation: Ceramide synthase (Lag1/Lac1) attaches an octanoyl-CoA to the amino group, yielding N-octanoyl 4-hydroxysphinganine.
Chemical Synthesis
Chemical routes employ protected sphinganine derivatives. A representative protocol involves:
-
Hydroxyl Protection: Temporary masking of C-1 and C-3 hydroxyls using tert-butyldimethylsilyl (TBDMS) groups.
-
Selective Acylation: Reaction with octanoyl chloride in the presence of N,N'-dicyclohexylcarbodiimide (DCC).
-
Deprotection: Removal of TBDMS groups via tetrabutylammonium fluoride (TBAF) .
Biological Functions and Mechanisms
Membrane Architecture
The compound integrates into lipid rafts, microdomains enriched in cholesterol and signaling proteins. Its hydroxyl group stabilizes interactions with transmembrane proteins like GPCRs and ion channels .
Signaling Pathways
-
Apoptosis: N-octanoyl 4-hydroxysphinganine potentiates caspase-3 activation by modulating ceramide synthase activity, leading to mitochondrial outer membrane permeabilization.
-
Cell Differentiation: In intestinal epithelial cells, it upregulates alkaline phosphatase via PPARγ-dependent mechanisms, as demonstrated in murine models .
Table 2: Key Biological Activities
Research Applications
Metabolic Studies
Isotopic labeling (e.g., ¹³C-glucose tracing) of N-octanoyl 4-hydroxysphinganine in S. cerevisiae has delineated sphingolipid flux under nutrient stress, revealing its role in autophagy regulation .
Recent Advances and Challenges
Analytical Techniques
Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) now permits quantification at picomolar levels, overcoming historical limitations in sphingolipid analytics .
Synthetic Biology
Heterologous expression of S. cerevisiae DES2 in E. coli has enabled gram-scale production, though protein insolubility remains a bottleneck .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume